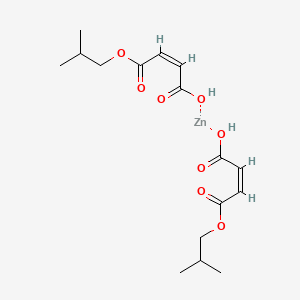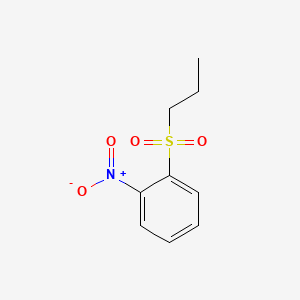
N,N'-Di-D-gluconoyl-L-cystine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-D-gluconoyl-L-cystine is a compound with the molecular formula C18H32N2O16S2 and a molecular weight of 596.58 g/mol . It is characterized by the presence of two gluconoyl groups attached to a cystine backbone. This compound is notable for its unique structure, which includes multiple hydroxyl groups, carboxylic acids, and a disulfide bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-D-gluconoyl-L-cystine typically involves the reaction of L-cystine with D-gluconic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as water or an alcohol, and may require the presence of a catalyst or a coupling agent to facilitate the formation of the gluconoyl-cystine linkage .
Industrial Production Methods
Industrial production of N,N’-Di-D-gluconoyl-L-cystine may involve large-scale fermentation processes to produce D-gluconic acid, followed by chemical synthesis to attach the gluconoyl groups to L-cystine. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di-D-gluconoyl-L-cystine can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
N,N’-Di-D-gluconoyl-L-cystine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in redox biology and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties and its role in cellular protection.
Mécanisme D'action
The mechanism of action of N,N’-Di-D-gluconoyl-L-cystine involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further redox reactions. This property makes it a potential antioxidant, capable of neutralizing reactive oxygen species and protecting cells from oxidative damage . The molecular targets and pathways involved include the glutathione pathway and other cellular redox systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-cystine: A dimer of cysteine with a disulfide bond, lacking the gluconoyl groups.
D-gluconic acid: A simple sugar acid derived from glucose, lacking the cystine backbone.
N-acetylcysteine: A derivative of cysteine with an acetyl group, used as a mucolytic agent and antioxidant.
Uniqueness
N,N’-Di-D-gluconoyl-L-cystine is unique due to its combination of gluconoyl groups and a cystine backbone, which imparts distinct chemical and biological properties. Its ability to participate in redox reactions and its potential antioxidant properties set it apart from other similar compounds .
Propriétés
Numéro CAS |
94231-92-2 |
|---|---|
Formule moléculaire |
C18H32N2O16S2 |
Poids moléculaire |
596.6 g/mol |
Nom IUPAC |
(2R)-3-[[(2R)-2-carboxy-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]disulfanyl]-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N2O16S2/c21-1-7(23)9(25)11(27)13(29)15(31)19-5(17(33)34)3-37-38-4-6(18(35)36)20-16(32)14(30)12(28)10(26)8(24)2-22/h5-14,21-30H,1-4H2,(H,19,31)(H,20,32)(H,33,34)(H,35,36)/t5-,6-,7+,8+,9+,10+,11-,12-,13+,14+/m0/s1 |
Clé InChI |
OQQHNGGTYYWCOD-WXSNFLDLSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)

